N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[4-(propan-2-yloxy)benzyl]propanamide
Description
N-[3-(FURAN-2-YL)-3-(4-METHYLPHENYL)PROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE is a synthetic organic compound with a complex structure It features a furan ring, a methylphenyl group, and a propyl chain, making it a versatile molecule in various chemical reactions and applications
Properties
Molecular Formula |
C27H33NO3 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-propan-2-yloxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C27H33NO3/c1-5-27(29)28(19-22-10-14-24(15-11-22)31-20(2)3)17-16-25(26-7-6-18-30-26)23-12-8-21(4)9-13-23/h6-15,18,20,25H,5,16-17,19H2,1-4H3 |
InChI Key |
HWMUEILJSOTNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC(C1=CC=C(C=C1)C)C2=CC=CO2)CC3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(FURAN-2-YL)-3-(4-METHYLPHENYL)PROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.
Attachment of the methylphenyl group: The methylphenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the propyl chain: The propyl chain is added through alkylation reactions.
Amide bond formation: The final step involves the formation of the amide bond through condensation reactions between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[3-(FURAN-2-YL)-3-(4-METHYLPHENYL)PROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring and methylphenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The propyl chain and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-(FURAN-2-YL)-3-(4-METHYLPHENYL)PROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(FURAN-2-YL)-3-(4-METHYLPHENYL)PROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets. The furan ring and phenyl groups can interact with enzymes and receptors, modulating their activity. The propyl chain and amide bond contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(FURAN-2-YL)-3-(PHENYL)PROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE
- N-[3-(FURAN-2-YL)-3-(4-METHYLPHENYL)PROPYL]-N-{[4-(METHOXY)PHENYL]METHYL}PROPANAMIDE
Uniqueness
N-[3-(FURAN-2-YL)-3-(4-METHYLPHENYL)PROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE is unique due to the presence of both the furan ring and the propan-2-yloxyphenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
